molecular formula C24H28N2O B3798193 (1R,2R)-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B3798193
M. Wt: 360.5 g/mol
InChI Key: IJKVOYUDTPKBPB-PKTZIBPZSA-N
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Description

(1R,2R)-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the phenyl and pyridinyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the spirocyclic core through cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the phenyl and pyridinyl groups via nucleophilic substitution reactions.

    Hydrogenation: Reduction of intermediate compounds to achieve the desired dihydro structures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce fully saturated spirocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Medicine

In medicine, this compound may serve as a lead compound for the development of new pharmaceuticals. Its structural features could be optimized to enhance its efficacy and selectivity for specific biological targets.

Industry

In the industrial sector, (1R,2R)-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R)-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar core structures.

    Phenyl-Substituted Compounds: Compounds with phenyl groups attached to different ring systems.

    Pyridinyl-Substituted Compounds: Compounds featuring pyridinyl groups in various positions.

Uniqueness

The uniqueness of (1R,2R)-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol lies in its specific combination of functional groups and spirocyclic structure

Properties

IUPAC Name

(1R,2R)-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O/c27-23-22(26-16-10-19(11-17-26)18-6-2-1-3-7-18)20-8-4-5-9-21(20)24(23)12-14-25-15-13-24/h1-10,22-23,25,27H,11-17H2/t22-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKVOYUDTPKBPB-PKTZIBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C3C(C4(CCNCC4)C5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC=C1C2=CC=CC=C2)[C@H]3[C@@H](C4(CCNCC4)C5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 2
(1R,2R)-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 3
(1R,2R)-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 4
(1R,2R)-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 5
(1R,2R)-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 6
(1R,2R)-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

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